
tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a phenoxyphenyl group, a phosphonate group, and a sulfonate group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate typically involves multiple steps, starting with the preparation of the phenoxyphenyl intermediate. This intermediate is then subjected to a series of reactions to introduce the phosphonate and sulfonate groups. Common reagents used in these reactions include phenyl isocyanate and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity. The process may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like hydrogen or hydrides.
Substitution: The phenoxyphenyl group can undergo substitution reactions, where different substituents replace the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate or sulfonate derivatives, while substitution reactions can introduce various functional groups to the phenoxyphenyl moiety .
Aplicaciones Científicas De Investigación
Tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate involves its interaction with specific molecular targets. The phenoxyphenyl group can interact with various enzymes, while the phosphonate and sulfonate groups can modulate the activity of these enzymes. This compound can also affect cellular pathways by altering the phosphorylation status of key proteins .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isocyanate: A simpler compound with similar reactivity but lacking the complex structure of tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate.
3-phenoxyphenyl-containing 1,3-diketones: Compounds with a similar phenoxyphenyl group but different functional groups.
Permethrin: An insecticide with a phenoxyphenyl group, used in different applications.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C16H16K3O7PS |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate |
InChI |
InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3/t16-;;;/m0.../s1 |
Clave InChI |
DRADVLDMPYYQDB-OKUPDQQSSA-K |
SMILES isomérico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



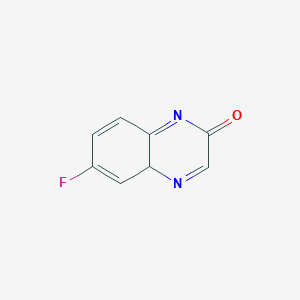
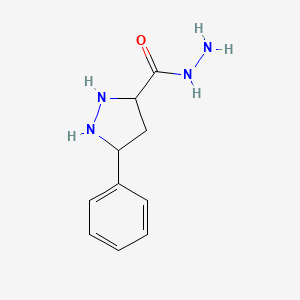
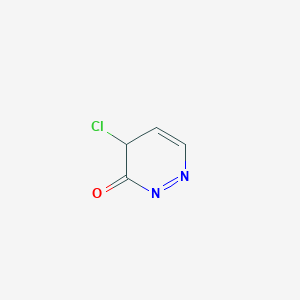
![4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione](/img/structure/B12361818.png)
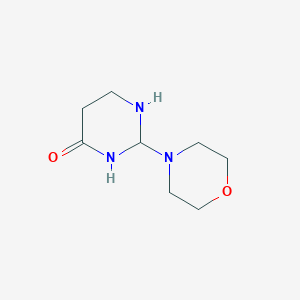


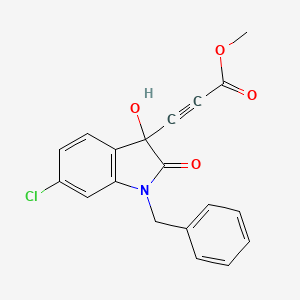
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12361840.png)
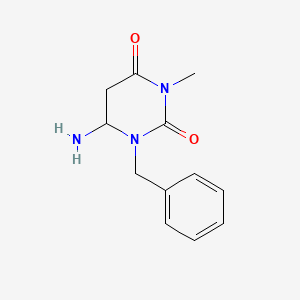
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B12361843.png)

![sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12361864.png)
